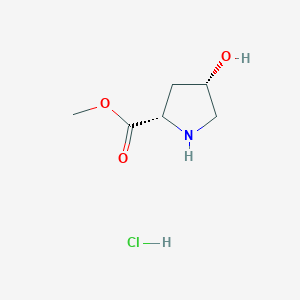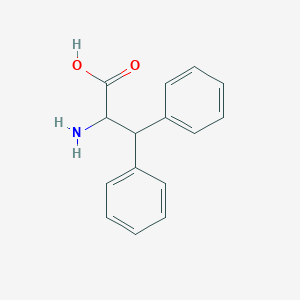
2-Méthylleucine
Vue d'ensemble
Description
Alpha-méthylleucine: est un composé organique appartenant à la classe des d-alpha-aminoacides. Ce sont des alpha-aminoacides qui présentent la configuration D de l'atome de carbone alpha. La formule chimique de l'alpha-méthylleucine est C7H15NO2, et elle est connue pour son rôle dans divers processus biochimiques .
Applications De Recherche Scientifique
L'alpha-méthylleucine a plusieurs applications en recherche scientifique:
Chimie: Utilisée comme élément de base dans la synthèse de molécules organiques complexes.
Biologie: Étudiée pour son rôle dans la synthèse des protéines et les voies métaboliques.
Médecine: Utilisée dans le développement de sondes d'imagerie TEP pour la détection des tumeurs.
Industrie: Employée dans la production de dérivés d'acides aminés spécialisés pour les produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de l'alpha-méthylleucine implique son interaction avec l'aminotransférase des acides aminés à chaîne ramifiée. Cette enzyme catalyse le transfert d'un groupe amino de l'alpha-méthylleucine vers une molécule acceptrice, facilitant ainsi divers processus métaboliques. Les cibles moléculaires et les voies impliquées comprennent la régulation du métabolisme des acides aminés et de la synthèse des protéines .
Mécanisme D'action
Target of Action
The primary target of 2-Methylleucine, also known as alpha-Methylleucine, is the Branched-chain-amino-acid aminotransferase . This enzyme is involved in the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food, especially meat, dairy products, and legumes .
Mode of Action
It is known to interact with its target, the branched-chain-amino-acid aminotransferase .
Biochemical Pathways
Given its target, it is likely involved in the metabolic pathways of branched-chain amino acids . These pathways play crucial roles in protein synthesis and energy production within cells .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2-Methylleucine is currently unknown .
Result of Action
Given its target, it may influence the metabolism of branched-chain amino acids, potentially affecting protein synthesis and energy production within cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Analyse Biochimique
Biochemical Properties
2-Methylleucine interacts with the enzyme Branched-chain-amino-acid aminotransferase, which is found in organisms like Escherichia coli . This interaction is part of the metabolic processes involving branched-chain amino acids .
Molecular Mechanism
It’s known to interact with Branched-chain-amino-acid aminotransferase . This enzyme plays a key role in the metabolism of branched-chain amino acids .
Metabolic Pathways
2-Methylleucine is involved in the metabolic pathways of branched-chain amino acids . It interacts with the enzyme Branched-chain-amino-acid aminotransferase , which is involved in the metabolism of these amino acids .
Transport and Distribution
Amino acids, including leucine and its derivatives, are generally transported across cell membranes by specific transport proteins .
Subcellular Localization
Amino acids and their derivatives are generally found throughout the cell, including in the cytoplasm and within organelles such as mitochondria, where they participate in various metabolic processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'alpha-méthylleucine peut être réalisée par plusieurs méthodes. Une approche courante implique l'utilisation de la méthylation catalysée au palladium et de l'hydrogénation microfluidique. Cette méthode a été utilisée pour produire des versions radiomarquées du composé à des fins d'imagerie par tomographie par émission de positons (TEP) .
Méthodes de production industrielle: La production industrielle de l'alpha-méthylleucine implique généralement une synthèse chimique à grande échelle utilisant des procédés catalytiques similaires. Les conditions spécifiques, telles que la température, la pression et le choix des solvants, sont optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions: L'alpha-méthylleucine subit diverses réactions chimiques, notamment:
Oxydation: En présence d'agents oxydants, l'alpha-méthylleucine peut être convertie en dérivés oxo correspondants.
Réduction: Les réactions de réduction peuvent produire différents dérivés d'acides aminés.
Réactifs et conditions courantes:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution: Halogénures d'alkyle, chlorures d'acyle.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'alpha-méthylleucine, tels que les dérivés oxo, les acides aminés réduits et les acides aminés substitués .
Comparaison Avec Des Composés Similaires
Composés similaires:
Leucine: Un acide aminé essentiel avec une structure similaire mais sans le groupe méthyle sur le carbone alpha.
Isoleucine: Un autre acide aminé à chaîne ramifiée avec une structure de chaîne latérale différente.
Valine: Un acide aminé à chaîne ramifiée avec une structure plus simple que l'alpha-méthylleucine.
Unicité: L'alpha-méthylleucine est unique en raison de sa configuration spécifique et de la présence d'un groupe méthyle sur le carbone alpha. Cette différence structurelle confère des propriétés biochimiques et une réactivité distinctes par rapport aux autres acides aminés à chaîne ramifiée .
Propriétés
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105743-53-1 | |
| Record name | alpha-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .ALPHA.-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylleucine interact with Escherichia coli branched-chain amino acid aminotransferase (eBCAT)?
A1: 2-methylleucine acts as an external aldimine, mimicking the substrate in a later stage of the enzymatic reaction. X-ray crystallography studies revealed that 2-methylleucine binds to the active site of eBCAT with specific interactions []:
Q2: What is the significance of studying 2-methylleucine binding to eBCAT?
A2: Understanding how 2-methylleucine interacts with eBCAT provides valuable insights into the enzyme's substrate recognition and catalytic mechanism [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















